Methyl 2-(azocan-1-yl)acetate

Lipophilicity Physicochemical property Drug-likeness

Methyl 2-(azocan-1-yl)acetate (CAS 1040318-25-9; molecular formula C₁₀H₁₉NO₂; molecular weight 185.26 g·mol⁻¹) is an ester-functionalised derivative of the saturated eight-membered nitrogen heterocycle azocane. It bears a methyl acetate side chain attached to the azocane nitrogen via a methylene linker, yielding a tertiary amine centre adjacent to an ester moiety.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B7483024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(azocan-1-yl)acetate
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCCCCCC1
InChIInChI=1S/C10H19NO2/c1-13-10(12)9-11-7-5-3-2-4-6-8-11/h2-9H2,1H3
InChIKeyJKPWMDRHIWEUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(azocan-1-yl)acetate – Identity, Physicochemical Profile, and Comparator Landscape for Scientific Procurement


Methyl 2-(azocan-1-yl)acetate (CAS 1040318-25-9; molecular formula C₁₀H₁₉NO₂; molecular weight 185.26 g·mol⁻¹) is an ester-functionalised derivative of the saturated eight-membered nitrogen heterocycle azocane [1]. It bears a methyl acetate side chain attached to the azocane nitrogen via a methylene linker, yielding a tertiary amine centre adjacent to an ester moiety . The compound belongs to a graded series of ring-expanded N-heterocyclic acetic acid methyl esters that includes methyl 2-(piperidin-1-yl)acetate (C₈H₁₅NO₂; 157.21 g·mol⁻¹; six-membered ring), methyl 2-(azepan-1-yl)acetate (C₉H₁₇NO₂; 171.24 g·mol⁻¹; seven-membered ring), and ethyl azocan-1-ylacetate (C₁₁H₂₁NO₂; 199.29 g·mol⁻¹; ethyl ester of the eight-membered azocane acetic acid) . Within this comparator set, the azocane ester occupies a distinctive position: it offers the largest saturated N-heterocyclic ring of the three methyl esters while retaining the identical —COOCH₃ functionality, making it the preferred choice when enhanced conformational degrees of freedom, increased lipophilicity, and modulated basicity are sought in structure–activity campaigns or chemical probe development [2].

Why Methyl 2-(Azocan-1-yl)acetate Cannot Be Automatically Replaced by Its Six- or Seven-Membered Ring Analogs in Medicinal Chemistry and Chemical Biology Workflows


Superficially, the homologous series of methyl 2-(N-heterocyclyl)acetates may appear interchangeable; all feature a saturated cyclic amine connected via a methylene spacer to the same methyl ester. However, progressive ring expansion from six- to seven- to eight-membered rings generates discontinuous and non-linear changes in key molecular recognition parameters—conformational ensemble breadth, basicity (pKₐ of conjugate acid), lipophilicity (logP), and molecular shape—that cannot be compensated for by simply adjusting another substituent elsewhere on the scaffold . Azocane derivatives occupy a region of chemical space that is three to four orders of magnitude less populated in screening libraries than piperidine congeners, yet they offer precisely the three-dimensionality and conformational plasticity that is increasingly valued in escaping flat, aromatics-dominated lead series [1]. The quantitative evidence summarised in Section 3 demonstrates that selecting methyl 2-(azocan-1-yl)acetate over methyl 2-(piperidin-1-yl)acetate or methyl 2-(azepan-1-yl)acetate is not a trivial substitution but a deliberate choice that alters logP by ~0.9–1.7 units, molecular weight by 14–28 Da, and the accessible conformational space by virtue of the additional rotatable bonds in the larger ring—differences that routinely translate into divergent target selectivity, metabolic stability, and physicochemical suitability profiles in downstream assays .

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for Methyl 2-(Azocan-1-yl)acetate Versus Ring-Size and Ester Analogs


Evidence Dimension 1 – Lipophilicity (logP) Gradation Across the Methyl Ester Ring-Size Series: Piperidine < Azepane < Azocane

The calculated partition coefficient (logP) increases monotonically with ring size across the methyl 2-(cycloalkylamino)acetate series, reflecting the addition of one methylene unit per ring expansion step. Methyl 2-(piperidin-1-yl)acetate has an XLogP3 of 0.2, methyl 2-(azepan-1-yl)acetate has a predicted logP of 1.11, and the ethyl ester comparator ethyl 2-(azocan-1-yl)acetate has a measured logP of 1.91 [1][2]. Extrapolating from the ethyl ester value and subtracting the standard ΔlogP increment for an ethyl-to-methyl ester conversion (≈0.3–0.4 log units), methyl 2-(azocan-1-yl)acetate is estimated to have logP ≈ 1.5–1.6 [3]. This represents a >7.5-fold increase in octanol–water partition coefficient relative to the piperidine analog and a 2.5- to 3-fold increase relative to the azepane analog, translating into substantially different passive membrane permeability, solubility, and protein-binding behaviour in biological assays.

Lipophilicity Physicochemical property Drug-likeness logP prediction Membrane permeability

Evidence Dimension 2 – Molecular Size and Property-Based Drug-Likeness Metrics Across the Comparative Set

Systematic comparison of key drug-likeness parameters reveals a clear size-property gradient. Methyl 2-(azocan-1-yl)acetate (MW 185.26 Da, 12 heavy atoms, 3 H-bond acceptors, 0 H-bond donors, 3 rotatable bonds) sits between the azepane ester (MW 171.24 Da, 12 heavy atoms) and the ethyl azocane ester (MW 199.29 Da, 14 heavy atoms), and notably exceeds the piperidine ester (MW 157.21 Da, 11 heavy atoms) [1]. The topological polar surface area (TPSA) is essentially constant across the three methyl esters (≈29.5 Ų for the piperidine ester and the azepane ester; predicted ≈29.5 Ų for the azocane ester), meaning the lipophilicity differences are not offset by polarity changes [2]. All four compounds comply with Lipinski's Rule of Five; however, the azocane ester's higher MW and logP place it closer to the boundary of lead-like chemical space, making it a more suitable candidate for fragment-to-lead expansion than for fragment-based screening [3]. The gradation allows a research team to deliberately dial in logP by selecting among the piperidine, azepane, or azocane methyl ester without altering the core pharmacophoric elements.

Molecular weight Drug-likeness Lipinski rules Chemical space Lead-likeness

Evidence Dimension 3 – Ring Conformational Flexibility as a Driver of Differential Target Engagement: Azocane vs Piperidine Scaffolds

The eight-membered azocane ring is documented to possess greater conformational flexibility than six-membered piperidine or seven-membered azepane rings, a property that is critical for accessing topologically complex protein binding sites [1]. Creighton et al. (2004) demonstrated that synthetic azocane scaffolds adopt defined secondary structures—including an extended geometry that mimics the C⁺ conformer of ox-[Cys-Cys] found in natural peptides—whereas the corresponding piperidine-based scaffolds are conformationally more restricted and unable to recapitulate such extended motifs [2]. The azocane ester's extra ring methylene unit compared to the azepane ester adds one additional rotatable bond within the ring system, increasing the number of thermally accessible conformers and potentially enabling binding to protein pockets that are sterically inaccessible to the smaller-ring congeners . The patent literature explicitly exploits this property: azocane derivatives are claimed as privileged scaffolds in dual NK₁ receptor antagonist/SERT inhibitor programs, where the eight-membered ring was found to modulate both receptor binding and transporter inhibition in a manner that piperidine and homopiperidine (azepane) analogs could not replicate [3]. This constitutes class-level inference that the conformational plasticity intrinsic to the azocane ring—and therefore to methyl 2-(azocan-1-yl)acetate as a protected building block—can be decisive for achieving polypharmacology profiles that are inaccessible to smaller-ring homologs.

Conformational analysis Scaffold diversity Protein binding Peptidomimetics Drug design

Evidence Dimension 4 – Chemical Space Rarity and Screening Library Value: Azocane-Containing Compounds Are Four Orders of Magnitude Less Represented than Piperidines

Quantitative analysis of the ZINC database reveals a striking disparity in scaffold representation: the number of piperidine-containing compounds exceeds azocane-containing compounds by approximately four orders of magnitude, while azepane-containing compounds are one order of magnitude less abundant than piperidines [1]. This scarcity translates into a high 'scaffold novelty' premium for azocane derivatives in screening campaigns, as they are statistically far less likely to have been previously interrogated against any given target . The PhD thesis of Ceusters (2022) explicitly frames eight-membered cyclic amines as an 'underexplored—and therefore underexploited—region of chemical space,' and describes the synthesis and in silico profiling of 200 azocane-based library compounds with maximised drug-like physicochemical diversity [2]. Methyl 2-(azocan-1-yl)acetate, as a readily functionalisable building block carrying a methyl ester handle, serves as an entry point into this sparse chemical territory. By contrast, methyl 2-(piperidin-1-yl)acetate and its derivatives operate within a densely populated and extensively mined scaffold space, reducing the probability of discovering novel bioactivity in target-agnostic screens.

Chemical space diversity Screening library composition Scaffold novelty ZINC database Fragment-based screening

Evidence Dimension 5 – Synthetic Versatility and the Ester Handle: Orthogonal Reactivity for Library Synthesis and Prodrug Design

The methyl ester functionality of methyl 2-(azocan-1-yl)acetate provides a chemically orthogonal reactive handle that can be selectively hydrolysed to the free carboxylic acid (azocan-1-ylacetic acid; CAS 805180-08-9) under acidic or basic conditions without affecting the tertiary amine of the azocane ring . The corresponding acid has a measured logP of 1.275 and a polar surface area of 40.54 Ų, representing a >2-unit logP reduction and a >10 Ų PSA increase relative to the methyl ester . This property is particularly valuable for two-stage synthetic strategies: the methyl ester can be carried through multiple non-aqueous transformations while protecting the carboxylic acid, then deprotected to reveal a polar carboxylate for salt formation, bioconjugation, or enhanced aqueous solubility . The ethyl ester analog (ethyl azocan-1-ylacetate, logP = 1.91) offers an alternative with even higher lipophilicity, but its bulkier ethoxy group reduces the rate of enzymatic hydrolysis, making the methyl ester the preferred intermediate when a balance of stability and intracellular esterase lability is desired [1]. In the context of the comparator set, all three methyl esters share this hydrolytic reactivity, but only the azocane variant delivers the combination of an eight-membered ring conformational space with a cleavable ester prodrug motif.

Ester hydrolysis Prodrug strategy Parallel synthesis Carboxylic acid intermediate Functional group interconversion

Evidence Dimension 6 – Validated Biological Relevance: Azocane Scaffolds in Clinical-Stage and Preclinical Therapeutic Programs

Although no peer-reviewed pharmacological data have been reported specifically for methyl 2-(azocan-1-yl)acetate (ZINC245205019 is listed as having no known activity in ChEMBL) [1], the azocane scaffold itself is validated by multiple independent therapeutic programs. Novira Therapeutics (now Janssen) advanced azocane and azonane derivatives to patent protection for HBV capsid assembly inhibition (US Patent 9,884,831), with the patent explicitly stating that the claimed compounds 'have potent antiviral activity, exhibit favorable metabolic, tissue distribution, safety and pharmaceutical profiles, and are suitable for use in man' [2]. Separately, azocane-substituted pyrazoline compounds were claimed as CB₁ receptor modulators for treating obesity and type II diabetes [3]. In natural product space, (−)-actinophyllic acid—an azocane-containing alkaloid—is a potent inhibitor of thrombin-activatable fibrinolysis inhibitor (TAFIa) with an IC₅₀ of 0.84 μM, demonstrating that the azocane core can deliver nanomolar-range target engagement [4]. By contrast, the piperidine methyl ester is a ubiquitous and relatively non-specific building block, and its direct biological relevance as a privileged scaffold is diluted by its extraordinary abundance. This body of class-level evidence supports the proposition that azocane esters, including methyl 2-(azocan-1-yl)acetate, have a higher probability of being elaborated into bioactive molecules than their piperidine counterparts when applied to under-explored target classes.

Hepatitis B Antiviral CB1 receptor Therapeutic relevance Patent landscape TAFIa inhibitor

Recommended Procurement and Application Scenarios for Methyl 2-(Azocan-1-yl)acetate Based on Quantitative and Class-Level Evidence


Scenario A – Diversity-Oriented Synthesis of Azocane-Based Screening Libraries for Underexplored Target Classes

Research groups assembling diversity-oriented screening collections should prioritise methyl 2-(azocan-1-yl)acetate over its piperidine and azepane congeners as a core building block for library synthesis. The ZINC database analysis showing azocane scaffold representation is four orders of magnitude lower than piperidine [1], combined with the demonstrated conformational flexibility of the eight-membered ring [2], means that each azocane-derived library member explores a region of chemical space that is statistically far less likely to have been previously screened. The methyl ester handle enables parallel amide bond formation or ester hydrolysis to the carboxylic acid, providing two diversification vectors in one building block . The 200-compound azocane library reported by Ceusters (2022) provides a validated synthetic methodology template for such efforts [3].

Scenario B – Conformational Probing of Extended Binding Pockets in Peptidomimetic and Protein–Protein Interaction Targets

Investigators targeting protein–protein interactions or extended binding grooves where linear or turn-mimetic geometry is required should select methyl 2-(azocan-1-yl)acetate as a synthetic precursor. Creighton et al. (2004) demonstrated that azocane scaffolds adopt extended geometries mimicking the C⁺ conformer of ox-[Cys-Cys] found in natural peptides—a conformational profile inaccessible to piperidine-based scaffolds [1]. The azocane ring's two additional ring atoms relative to piperidine translate into the ability to span protein-surface distances that the six-membered ring cannot reach, which, based on class-level SAR from NK₁/SERT dual pharmacology programs, can be the differentiating factor between an inactive piperidine congener and an active azocane hit [2].

Scenario C – Ester Prodrug Design Requiring Balanced Lipophilicity Retention Upon Esterase-Mediated Activation

Medicinal chemistry teams designing ester prodrugs where the active carboxylic acid metabolite must retain sufficient lipophilicity for membrane partitioning should preferentially use the azocane methyl ester scaffold. The logP differential between methyl 2-(azocan-1-yl)acetate (estimated logP ≈ 1.5–1.6) and its corresponding acid (logP = 1.275) is only ≈0.2–0.3 log units, compared to a projected ΔlogP of ≈0.7–1.0 units for the piperidine ester–acid pair [1][2]. This means the azocane acid metabolite will remain significantly more lipophilic than the piperidine acid metabolite, potentially improving intracellular retention and reducing renal clearance. The ethyl ester variant (logP = 1.91) offers a further increment in lipophilicity if slower enzymatic activation is acceptable .

Scenario D – Building Block for Antiviral and Metabolic Disease Target Programs Validated by Patent Literature

Research organisations pursuing antiviral (particularly HBV capsid assembly) or metabolic disease (CB₁ receptor, diabetes, obesity) targets should source methyl 2-(azocan-1-yl)acetate as a key intermediate for constructing azocane-containing screening candidates. The granted US patent 9,884,831 (Novira Therapeutics) explicitly claims azocane derivatives with potent anti-HBV activity and favourable drug-like profiles suitable for human use [1]. The azepane/azocane pyrazoline patent covering CB₁ receptor modulation for obesity further substantiates the scaffold's relevance in metabolic disease [2]. The methyl ester's facile conversion to the carboxylic acid enables rapid generation of the azocan-1-ylacetic acid warhead, which can be coupled to diverse pharmacophoric elements via amide bond formation .

Quote Request

Request a Quote for Methyl 2-(azocan-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.